![molecular formula C18H20N2O4S B2698711 2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2287287-87-8](/img/structure/B2698711.png)
2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazole derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of 2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is thought to work by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These compounds are known to play a role in a variety of physiological processes, and their inhibition by 2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid may be responsible for its observed effects.
Biochemical and Physiological Effects:
2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as effects on cell proliferation and apoptosis. It has also been found to have an effect on the expression of certain genes, making it a valuable tool for researchers studying gene regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is its versatility. It can be used in a variety of experiments, and its effects can be studied in a wide range of cell types and tissues. However, one limitation of 2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are many potential future directions for research involving 2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of cancer and inflammation, as well as in the study of gene regulation and epigenetics. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesis Methods
2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromomethyl-1-phenylmethoxy piperidine with thiosemicarbazide. This reaction yields the thiazole derivative, which can be purified and used in further experiments.
Scientific Research Applications
2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid has been used in a variety of scientific research applications, including studies of neurodegenerative diseases, cancer, and inflammation. It has been found to have potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of a variety of conditions.
properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-17(22)15-12-25-16(19-15)10-13-6-8-20(9-7-13)18(23)24-11-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGQUWDOQYZTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=CS2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid |
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